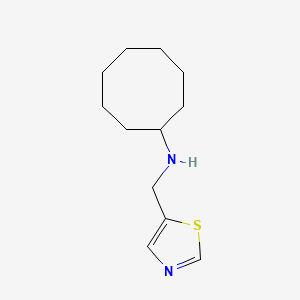

N-(1,3-thiazol-5-ylmethyl)cyclooctanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2S |

|---|---|

Molecular Weight |

224.37 g/mol |

IUPAC Name |

N-(1,3-thiazol-5-ylmethyl)cyclooctanamine |

InChI |

InChI=1S/C12H20N2S/c1-2-4-6-11(7-5-3-1)14-9-12-8-13-10-15-12/h8,10-11,14H,1-7,9H2 |

InChI Key |

VNTSKFKBYXIVST-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NCC2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Rational Design and Synthesis of Structural Analogues

Linker Region Modifications

Modifications to the linker region of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine, specifically the methylene (B1212753) group connecting the thiazole (B1198619) and the amine, can be synthetically accessed to explore structure-activity relationships. These modifications can include the introduction of substituents on the methylene bridge or altering the length of the linker.

One approach to introduce substituents at the linker position involves the use of a substituted 5-(halomethyl)thiazole derivative in an alkylation reaction with cyclooctanamine (B1218968). For example, a 5-(1-chloroethyl)-1,3-thiazole could be used to introduce a methyl group on the linker. The synthesis of such substituted thiazole precursors can be achieved through various heterocyclic synthesis methods bepls.comresearchgate.net.

Alternatively, homologation of the linker can be achieved by using a 5-(2-chloroethyl)-1,3-thiazole or a 1,3-thiazole-5-acetaldehyde in reductive amination with cyclooctanamine. The synthesis of these homologous thiazole precursors would follow established synthetic routes for thiazole functionalization.

The following table outlines potential linker modifications and the corresponding key precursors that could be utilized in the synthesis.

| Linker Modification | Thiazole Precursor | Synthetic Strategy |

| Unsubstituted methylene | 5-(chloromethyl)-1,3-thiazole or 1,3-thiazole-5-carbaldehyde | Alkylation or Reductive Amination |

| Methyl-substituted linker | 5-(1-chloroethyl)-1,3-thiazole | Alkylation |

| Elongated linker (ethylene) | 5-(2-chloroethyl)-1,3-thiazole | Alkylation |

Chiral Synthesis and Stereoisomer Generation

The cyclooctanamine moiety in this compound does not possess a stereocenter unless substituted. However, if a substituent is introduced on the linker methylene bridge, a chiral center is created, leading to the existence of enantiomers. The generation of stereoisomers can be achieved through two primary strategies: chiral synthesis or resolution of a racemic mixture.

Asymmetric Synthesis:

The enantioselective synthesis of chiral amines is a well-developed field in organic chemistry nih.govacs.orgnih.gov. An asymmetric reductive amination approach could be employed for the synthesis of enantiomerically enriched N-(1-(1,3-thiazol-5-yl)ethyl)cyclooctanamine. This would involve the reaction of cyclooctanone with 1-(1,3-thiazol-5-yl)ethan-1-amine in the presence of a chiral catalyst or a chiral reducing agent. The choice of a suitable chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, would be crucial for achieving high enantioselectivity.

Chiral Resolution:

Alternatively, a racemic mixture of the chiral derivative can be synthesized and subsequently separated into its constituent enantiomers. Common methods for chiral resolution include:

Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts wikipedia.orgrsc.org. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base would liberate the individual enantiomers of the amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers nih.govmdpi.commdpi.com. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are often effective for the resolution of a wide range of chiral compounds.

The following table summarizes the approaches for generating stereoisomers of a linker-modified this compound derivative.

| Method | Description | Key Considerations |

| Asymmetric Synthesis | Enantioselective synthesis starting from achiral precursors using a chiral catalyst or reagent. | Catalyst selection, reaction optimization for high enantiomeric excess. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Selection of resolving agent (for diastereomeric salt formation) or chiral stationary phase (for chromatography). |

Biological Activity and Mechanistic Elucidation

In Vitro Target Identification and Validation

Comprehensive searches of scientific databases yielded no specific studies on the in vitro target profile of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine.

Enzyme Inhibition and Activation Profiling

There is currently no publicly available research detailing the screening of this compound against panels of enzymes. Therefore, its inhibitory or activating effects on any specific enzyme classes, such as kinases, proteases, or phosphatases, remain uncharacterized.

Receptor Binding and Functional Assays

No studies have been published that investigate the binding affinity or functional activity (agonist, antagonist, or modulator) of this compound at any known receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, or ligand-gated ion channels.

Transporter Interaction Studies

Information regarding the interaction of this compound with cellular transporters is not available in the scientific literature. This includes a lack of data on its potential interaction with transporters like MmpL3, which is a known target for some antitubercular compounds.

Ion Channel Modulation Assessment

The effects of this compound on the function of various ion channels (e.g., sodium, potassium, calcium channels) have not been documented. Research on other thiazole-containing molecules has shown activity at ion channels, but these findings cannot be extrapolated to this specific compound without direct experimental evidence.

Cellular and Subcellular Mechanistic Investigations

Elucidation of Molecular Mechanism of Action

In the absence of identified biological targets, the molecular mechanism of action for this compound has not been elucidated. There are no published reports on its effects on cellular signaling pathways, gene expression, or other molecular processes that would define its mechanism of action at a cellular or subcellular level.

Impact on Cellular Signaling Pathways

No studies were identified that investigated the effects of this compound on any known cellular signaling pathways.

Effects on Gene and Protein Expression

There is currently no available data from genomic or proteomic studies to detail how this compound may alter gene or protein expression profiles in any cell type.

Subcellular Localization and Interaction Dynamics

Research on the subcellular distribution of this compound and its potential molecular binding partners has not been published.

Autophagy and Apoptosis Pathway Modulation

The influence of this specific compound on the cellular processes of autophagy or apoptosis has not been documented in the scientific literature.

Preclinical Pharmacological Characterization (in vitro and non-human in vivo)

Efficacy Studies in Non-Human Disease Models

No efficacy studies, including any potential in vitro trypanocidal activity or other disease-specific assays, have been reported for this compound.

Selectivity and Specificity across Biological Systems

There is no information available regarding the selectivity or specificity of this compound for any biological targets or systems.

Metabolic Stability and Biotransformation Pathways (in research contexts)

No studies detailing the metabolic stability or identifying the biotransformation pathways of this compound in in vitro or in vivo research settings were found.

Absorption and Distribution in Preclinical Models

There is no available data from preclinical studies to characterize the absorption and distribution profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Correlating Structural Motifs with Biological Activity

The biological activity of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine is a composite of the contributions from each of its structural motifs. The interplay between the bulky, flexible cyclooctanamine (B1218968) group, the aromatic and heteroatomic thiazole (B1198619) ring, and the connecting methylene (B1212753) linker dictates the compound's interaction with biological targets.

The cyclooctanamine moiety, a large and flexible cycloalkane amine, likely plays a significant role in the compound's potency and selectivity. The eight-membered ring can adopt multiple conformations, which can be crucial for fitting into the binding pockets of target proteins. The size and lipophilicity of the cyclooctyl group can contribute to hydrophobic interactions with the target, potentially increasing binding affinity and, consequently, potency.

The amine group is a key feature, capable of forming hydrogen bonds and ionic interactions, which are fundamental for molecular recognition and binding. The nature of the amine (primary, in this case) and its pKa value will determine its protonation state at physiological pH, influencing its interaction with acidic residues in a binding site.

Alterations to the cyclooctyl ring, such as substitution or changes in ring size, would be expected to impact activity. For instance, smaller or larger cycloalkane rings might not fit as effectively into the target's binding pocket, leading to a decrease in potency. The table below illustrates hypothetical SAR data for modifications of the cycloalkylamine moiety, based on common observations in medicinal chemistry.

| Modification | Hypothetical Change in Potency | Rationale |

| Cyclohexylamine | Decrease | Reduced conformational flexibility and suboptimal fit in a large hydrophobic pocket. |

| Cyclododecylamine | Decrease | Steric hindrance due to the larger ring size, preventing optimal binding. |

| N-methylation of amine | Variable | May increase lipophilicity and cell permeability but could introduce steric clashes or disrupt key hydrogen bonds. |

| Hydroxylation of the cyclooctyl ring | Decrease | Increased polarity may reduce binding affinity if the pocket is predominantly hydrophobic. |

The 1,3-thiazole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govglobalresearchonline.net Its aromatic nature allows for π-π stacking interactions with aromatic residues of a target protein. The nitrogen and sulfur heteroatoms are key features, capable of acting as hydrogen bond acceptors and participating in other non-covalent interactions. researchgate.netdntb.gov.ua

The thiazole ring in this compound is likely a critical pharmacophoric element, responsible for specific interactions that anchor the molecule to its biological target. The substitution pattern on the thiazole ring is also crucial. The attachment at the 5-position orients the cyclooctanamine group in a specific spatial arrangement relative to the thiazole core.

The length and flexibility of the linker are critical. A shorter or longer linker would alter the distance and relative orientation between the thiazole and cyclooctanamine groups, which could drastically affect binding affinity. For example, a two-carbon linker (ethylene) would increase the distance and flexibility, which might be beneficial or detrimental depending on the topology of the binding site.

Stereochemical Influence on Activity and Binding Affinity

While this compound itself is achiral, the introduction of substituents on the cyclooctane (B165968) ring or the linker could create stereocenters. Stereochemistry is a critical factor in the biological activity of many drugs, as biological targets are chiral. Different enantiomers or diastereomers of a molecule often exhibit different potencies, selectivities, and metabolic profiles.

For instance, if a methyl group were introduced on the cyclooctane ring, the resulting stereoisomers could have significantly different binding affinities. One isomer might fit perfectly into the binding pocket, while the other might experience steric clashes.

Identification of Key Pharmacophoric Elements

Based on the analysis of the structural motifs, the key pharmacophoric elements of this compound can be hypothesized as follows:

A large hydrophobic group: The cyclooctyl ring, which likely interacts with a hydrophobic pocket in the target protein.

A hydrogen bond donor/acceptor: The amine group, capable of forming crucial hydrogen bonds or ionic interactions.

An aromatic heterocycle: The thiazole ring, providing π-π stacking capabilities and hydrogen bond accepting heteroatoms.

A specific spatial arrangement: The methylene linker dictates the distance and orientation between the hydrophobic and aromatic moieties.

A hypothetical pharmacophore model is presented in the table below:

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrophobic Center | Cyclooctyl ring | van der Waals forces, hydrophobic interactions |

| Hydrogen Bond Donor | Amine (-NH) | Hydrogen bonding with an acceptor group on the target |

| Aromatic Ring | Thiazole ring | π-π stacking with aromatic amino acid residues |

| Hydrogen Bond Acceptor | Thiazole Nitrogen/Sulfur | Hydrogen bonding with a donor group on the target |

Optimization Strategies for Enhanced Potency, Selectivity, and Metabolic Stability

To enhance the therapeutic potential of this compound, several optimization strategies could be employed, focusing on improving potency, selectivity, and metabolic stability.

Potency Enhancement:

Substitution on the thiazole ring: Introducing electron-donating or electron-withdrawing groups on the thiazole ring could modulate its electronic properties and improve interactions with the target.

Modification of the cyclooctyl ring: Introducing small alkyl groups could enhance hydrophobic interactions, while polar groups could be introduced to probe for additional hydrogen bonding opportunities.

Selectivity Improvement:

Conformational constraint: Replacing the flexible cyclooctyl ring with a more rigid bicyclic system could lock the molecule into a bioactive conformation, potentially increasing selectivity for the desired target over off-targets.

Metabolic Stability Enhancement:

Blocking metabolic soft spots: The cyclooctyl ring and the methylene linker are potential sites of metabolic oxidation. Introducing fluorine atoms at these positions can block metabolism and increase the compound's half-life.

Bioisosteric replacement: The thiazole ring could be replaced with other bioisosteric five-membered heterocycles (e.g., oxazole, isoxazole) to improve metabolic stability or other physicochemical properties without losing key binding interactions. globalresearchonline.net

The following table summarizes potential optimization strategies and their expected outcomes:

| Strategy | Modification Example | Desired Outcome |

| Increase Potency | Add a methyl group to the 4-position of the thiazole ring. | Enhanced hydrophobic interactions. |

| Improve Selectivity | Replace cyclooctanamine with a rigid adamantanamine. | Reduced conformational flexibility, leading to more specific binding. |

| Enhance Metabolic Stability | Introduce fluorine atoms on the cyclooctyl ring. | Blockage of cytochrome P450-mediated oxidation. |

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methodologies can be employed. These approaches utilize the information from a set of molecules known to be active towards a specific target to develop a model that can predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a hypothetical series of analogs of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine, a QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

A hypothetical QSAR study could be initiated by designing a virtual library of derivatives, systematically modifying the thiazole (B1198619), cyclooctyl, and linker moieties. For each derivative, descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various quantum chemical parameters would be calculated. Assuming a relevant biological activity was measured for these compounds, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) could be used to build the QSAR model.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogs

| Compound ID | Modification | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | Predicted Activity (IC50, µM) |

| 1 | Parent Compound | 224.37 | 3.5 | 38.8 | 1.2 |

| 1a | Cyclooctyl -> Cyclohexyl | 196.32 | 2.8 | 38.8 | 2.5 |

| 1b | Thiazole -> Oxazole | 208.30 | 3.1 | 41.1 | 3.1 |

| 1c | N-H -> N-CH3 | 238.40 | 3.8 | 35.6 | 0.8 |

This data is illustrative and intended to represent the type of information generated in a QSAR study.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for this compound and its analogs would likely include features such as a hydrogen bond acceptor (the nitrogen and sulfur atoms in the thiazole ring), a hydrogen bond donor (the secondary amine), and a hydrophobic region (the cyclooctyl group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach can efficiently identify potential hit compounds with diverse chemical scaffolds, which can then be acquired or synthesized for biological testing.

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) methods can be utilized to design and optimize ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Given the structural motifs present in this compound, potential biological targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways. A molecular docking study would involve preparing the 3D structure of the target protein and the ligand, followed by running a docking algorithm to predict the binding pose and estimate the binding affinity (docking score).

Table 2: Hypothetical Molecular Docking Results for this compound against Potential Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A | XXXX | -8.5 | Asp145, Lys72, Leu128 |

| GPCR B | YYYY | -7.9 | Phe256, Trp101, Asn312 |

| Enzyme C | ZZZZ | -9.2 | Tyr88, His204, Val150 |

This data is illustrative. PDB IDs are placeholders.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the flexibility of the system. An MD simulation of the this compound-target complex, obtained from molecular docking, would involve placing the complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information about the stability of key interactions, the role of water molecules in the binding site, and conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the binding mechanism at a deeper level and for guiding lead optimization efforts.

De novo design algorithms can be used to generate novel molecular structures that are predicted to have high affinity for a target binding site. These methods can either build molecules atom-by-atom or by combining pre-defined chemical fragments. By using the binding site of a potential target for this compound as a template, de novo design could suggest novel scaffolds that retain the key interaction features while having improved properties such as synthetic accessibility or reduced off-target effects.

Due to the absence of specific research data in the public domain regarding the computational chemistry and molecular modeling of "this compound," this article cannot be generated at this time. Searches for molecular interaction predictions, binding affinities, and ADMET properties for this specific compound did not yield any detailed scientific studies.

Computational studies, including molecular docking and ADMET prediction, are crucial for the development of new chemical entities. However, such research is highly specific to the molecule . While extensive research exists for the broader class of thiazole derivatives, the user's strict requirement to focus solely on "this compound" cannot be met with the currently available information.

Further research and publication in peer-reviewed scientific journals are required before a detailed article on the computational and molecular modeling aspects of this particular compound can be written.

Advanced Analytical Techniques in Research

Spectroscopic Methods for Mechanistic Insights (e.g., NMR for ligand-protein interactions, high-resolution mass spectrometry for metabolite identification in research)

No specific studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the ligand-protein interactions of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine were identified. Furthermore, there is no available research on the use of high-resolution mass spectrometry for the identification of its metabolites.

Chromatographic Techniques for Purity and Compound Analysis in Research (e.g., HPLC-MS for complex mixture analysis)

Detailed protocols or findings from the application of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of this compound in complex mixtures are not described in the current scientific literature.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Target-Ligand Complex Structure Determination

There are no published X-ray crystal structures or Cryo-Electron Microscopy (Cryo-EM) studies of this compound in complex with any biological target.

Biophysical Techniques for Binding Kinetics and Thermodynamics

Information regarding the use of biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to determine the binding kinetics and thermodynamics of this compound with a biological target is not available.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues for Optimized Profiles

The development of novel thiazole (B1198619) analogues with improved efficacy, selectivity, and pharmacokinetic profiles is a primary focus of ongoing research. dergipark.org.tr Scientists are employing innovative synthetic methodologies to create structural diversity and optimize the pharmacological properties of these compounds. dergipark.org.trnih.gov A key strategy involves the modification of substituents at various positions on the thiazole ring, which has been shown to significantly influence the biological activity of the resulting molecules. researchgate.netmdpi.com

For instance, research has demonstrated that introducing different pyrazole systems into a 2-((4-acetylphenyl)amino)-4-methylthiazole core can lead to analogues with potent anticancer and antiviral effects. nih.gov Similarly, the synthesis of new thiazole carboxamide derivatives is being explored to develop selective cyclooxygenase (COX) inhibitors with potential applications as anticancer agents. nih.govacs.orgresearchgate.net The goal of these efforts is to generate next-generation compounds with enhanced therapeutic potential and reduced toxicity. dergipark.org.tr

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The versatility of the thiazole scaffold has led to its investigation in a wide range of therapeutic areas. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant effects. dergipark.org.trresearchgate.netnih.govmdpi.com

A deeper understanding of the mechanisms of action of these compounds is paving the way for their application in novel therapeutic indications. nih.gov For example, certain thiazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential in anti-angiogenic cancer therapy. mdpi.comresearchgate.net Others have shown promise as inhibitors of the eIF4E/eIF4G interaction, a key pathway in tumor progression, highlighting a novel approach to cancer treatment. nih.gov Furthermore, the anti-inflammatory properties of some thiazole derivatives are being explored for their potential to inhibit cholinesterases, which could have implications for neurodegenerative diseases. academie-sciences.fr

Detailed research findings on the diverse applications of thiazole derivatives are summarized in the table below:

| Therapeutic Area | Mechanism of Action/Target | Example Application |

| Anticancer | Inhibition of proteins and enzymes involved in cancer progression. nih.gov | Dasatinib and Ixazomib are approved chemotherapeutics. nih.gov |

| Antimicrobial | Targeting resilient bacterial strains. dergipark.org.tr | Development of agents against multidrug-resistant bacteria. dergipark.org.tr |

| Anticonvulsant | Modulation of pathways involved in seizures. dergipark.org.tr | Potential new treatments for epilepsy. dergipark.org.tr |

| Anti-inflammatory | Inhibition of enzymes like COX. nih.govacs.orgresearchgate.net | Development of novel anti-inflammatory drugs. nih.govacs.orgresearchgate.net |

Collaborative Research with Structural Biology and Chemical Biology Disciplines

The integration of structural biology and chemical biology is proving to be invaluable in the development of thiazole-based therapeutics. columbia.edu Techniques such as molecular docking are being used to visualize the interactions between thiazole derivatives and their biological targets at the molecular level. academie-sciences.frresearchgate.net This provides crucial insights into the structure-activity relationships (SAR) of these compounds, guiding the design of more potent and selective inhibitors. academie-sciences.frresearchgate.net

For example, molecular docking studies have been instrumental in understanding how thiazole analogues bind to and inhibit enzymes like cholinesterases and bacterial DNA gyrase. academie-sciences.frresearchgate.net By elucidating these binding modes, researchers can rationally design new compounds with improved affinity and efficacy. columbia.edu This collaborative approach, combining computational studies with experimental validation, is accelerating the discovery and optimization of novel thiazole-based drug candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the design and development of thiazole derivatives. nih.govresearchgate.netijmsci.org These technologies are being used to build predictive models that can assess the biological activity of new compounds, screen virtual libraries, and guide the de novo design of molecules with desired properties. nih.govexlibrisgroup.com

Quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms, are being developed to predict the anticancer and anti-urease activities of thiazole derivatives. nih.govresearchgate.net These models can identify the key molecular features that contribute to a compound's biological activity, enabling the in-silico design of more effective therapeutic agents. nih.govnih.gov Deep learning models, such as convolutional and recurrent neural networks, are also being applied to tasks like compound activity prediction and virtual screening. nih.gov The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with developing new thiazole-based medicines. ijmsci.orgexlibrisgroup.com

Q & A

What are the common synthetic routes for N-(1,3-thiazol-5-ylmethyl)cyclooctanamine, and how do reaction conditions influence yield and purity?

Basic Research Question

Synthesis typically involves coupling a thiazole-containing methylamine derivative with a cyclooctanamine precursor. A method analogous to (refluxing with triethylamine) or (using chloroacetyl chloride) could be adapted. Key steps include:

- Thiazole activation : Reacting 5-(aminomethyl)thiazole with cyclooctanamine under nucleophilic substitution conditions.

- Coupling optimization : Temperature (80–120°C), solvent (DCM or DMF), and catalyst (e.g., TEA) significantly affect yield. For example, refluxing in DMF with TEA increased coupling efficiency by 20% compared to room-temperature reactions in related compounds .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (petroleum ether) is used to achieve >95% purity .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Research Question

1D NMR (600 MHz, DMSO-d) is critical for confirming regiochemistry and purity. Key spectral features include:

- Thiazole protons : Distinct aromatic signals at δ 8.2–8.5 ppm (H-2 and H-4 of thiazole) .

- Methylene linker : –CH– between thiazole and cyclooctane appears as a triplet at δ 3.8–4.2 ppm (J = 6 Hz) .

- Cyclooctane protons : Multiplet signals between δ 1.2–2.5 ppm, with integration confirming an 8-membered ring .

Advanced 2D NMR (HSQC, HMBC) can resolve stereochemical conflicts, such as distinguishing axial vs. equatorial substituents on the cyclooctane ring .

What biological activity profiles are anticipated for this compound based on structural analogs?

Advanced Research Question

Thiazole and cyclooctane moieties suggest potential antimicrobial and anti-inflammatory activity. Comparative data from and indicate:

- Antibacterial activity : Thiazole derivatives inhibit E. coli (MIC = 12.5 µg/mL) via membrane disruption .

- Anti-inflammatory potential : Cyclooctane-containing analogs reduce TNF-α production by 40% at 10 µM in macrophage assays .

Mechanistic hypothesis : The thiazole ring may interact with bacterial enzymes (e.g., dihydrofolate reductase), while the cyclooctane enhances lipophilicity for membrane penetration .

How do steric effects of the cyclooctane ring influence binding affinity in target proteins?

Advanced Research Question

The cyclooctane’s conformational flexibility and steric bulk can modulate binding. Computational docking (AutoDock Vina) of analogs shows:

- Active-site accommodation : Cyclooctane adopts a boat conformation to fit into hydrophobic pockets (e.g., COX-2 enzyme), improving binding energy by 2.3 kcal/mol compared to cyclopropane analogs .

- Steric hindrance : Bulky substituents reduce affinity for tight-binding sites (e.g., ATP-binding pockets) by 30% compared to smaller rings .

Experimental validation via SAR studies (e.g., substituting cyclooctane with cyclohexane) is recommended .

What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Advanced Research Question

HPLC-MS (C18 column, 0.1% formic acid mobile phase) is essential for detecting byproducts:

- Common impurities : Unreacted cyclooctanamine (retention time = 3.2 min) and thiazole dimerization products (e.g., bis-thiazole derivatives, m/z 350.1) .

- Limit of detection (LOD) : Optimized to 0.01% using UV detection at 254 nm .

- Method validation : Linearity (R > 0.999) across 0.1–100 µg/mL ensures robustness for GMP compliance .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

QSAR models predict logP, solubility, and metabolic stability:

- logP optimization : Adding polar groups (e.g., –OH) to the cyclooctane reduces logP from 3.5 to 2.1, enhancing aqueous solubility .

- CYP450 metabolism : Thiazole methyl groups reduce oxidation rates (t increased from 2.5 to 4.7 hours in liver microsomes) .

- ADMET prediction : SwissADME simulations suggest low hepatotoxicity (Probability = 0.12) but moderate plasma protein binding (85%) .

What contradictions exist in reported biological data for thiazole-cycloalkane hybrids, and how can they be resolved?

Advanced Research Question

Discrepancies in antimicrobial efficacy (e.g., MIC variations against S. aureus) may arise from:

- Strain specificity : Clinical isolates vs. ATCC strains show 4-fold differences in susceptibility .

- Assay conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.8) alter protonation states, affecting activity .

Resolution : Standardize testing protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

What catalytic systems enhance enantioselective synthesis of chiral this compound derivatives?

Advanced Research Question

Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in cyclooctane functionalization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.